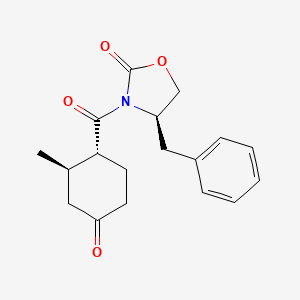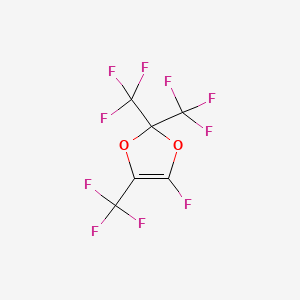
4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole is a fluorinated organic compound that belongs to the class of dioxoles. These compounds are known for their unique chemical properties, which make them valuable in various industrial and research applications. The presence of multiple trifluoromethyl groups and a fluorine atom contributes to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the fluorination of a dioxole precursor using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, NH3 in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Tris(trifluoromethyl)-1,3-dioxole: Lacks the fluorine atom at the 4-position.
4-Chloro-2,2,5-tris(trifluoromethyl)-1,3-dioxole: Contains a chlorine atom instead of fluorine at the 4-position.
4-Bromo-2,2,5-tris(trifluoromethyl)-1,3-dioxole: Contains a bromine atom instead of fluorine at the 4-position.
Uniqueness
4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole is unique due to the presence of a fluorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6F10O2 |
|---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
4-fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole |
InChI |
InChI=1S/C6F10O2/c7-2-1(3(8,9)10)17-4(18-2,5(11,12)13)6(14,15)16 |
InChI Key |
KBEWKNCSQFGQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12979025.png)
![tert-Butyl 4-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12979030.png)
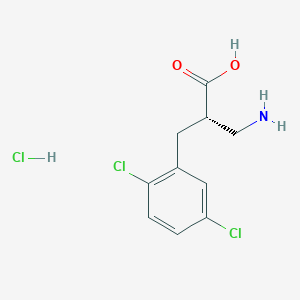
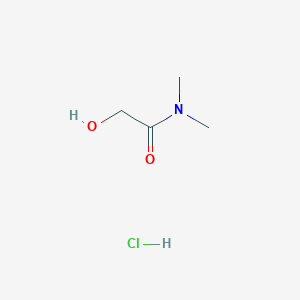


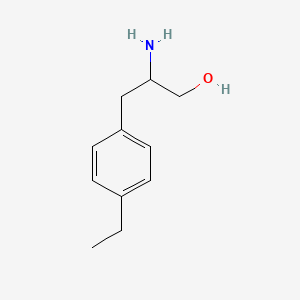

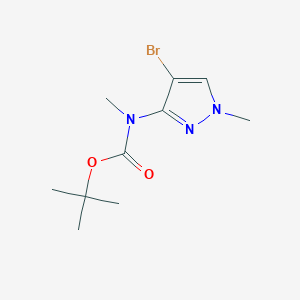

![4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12979088.png)
